2-(1H-1,2,4-triazol-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMHNGVJCDTDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392546 | |
| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-58-5 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminophenyl)-1H-1,3,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of 1,2,4 Triazole Scaffolds in Modern Chemistry
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique properties.
In Medicinal Chemistry:
1,2,4-triazole derivatives are recognized for their broad spectrum of pharmacological activities. wisdomlib.orgnih.gov This includes antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. wisdomlib.orgnih.govderpharmachemica.com The triazole ring's ability to form hydrogen bonds and its dipole character contribute to its high affinity for biological receptors. nih.govresearchgate.net Furthermore, the 1,2,4-triazole nucleus is metabolically stable, enhancing the pharmacological profile of drugs containing this moiety. researchgate.net Several clinically approved drugs, such as the antifungals fluconazole (B54011) and itraconazole (B105839), and the antiviral ribavirin, feature the 1,2,4-triazole scaffold. chemijournal.comlifechemicals.comnih.gov
In Materials Science:
The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties. researchgate.net This has led to their application in the development of organic light-emitting diodes (OLEDs), polymers, and corrosion inhibitors. lifechemicals.comresearchgate.netnih.gov Their thermal stability and coordination ability also make them valuable in the creation of energetic materials and metal-organic frameworks (MOFs). nih.gov
Overview of the Aniline Moiety in Organic Chemistry
Aniline (B41778), a primary aromatic amine, is a fundamental building block in organic synthesis. Its derivatives are crucial intermediates in the production of a vast array of chemicals, including dyes, polymers, and pharmaceuticals.
The amino group on the aromatic ring makes aniline and its derivatives versatile for various chemical transformations. youtube.com In drug discovery, the aniline moiety is often incorporated into molecules to modulate their pharmacological properties. cresset-group.com However, the inclusion of an aniline group can sometimes lead to metabolic instability or toxicity, necessitating careful structural modifications. cresset-group.com In the context of complex molecule synthesis, the o-aminoaniline moiety has been instrumental in peptide and protein chemistry, particularly for native chemical ligation. nih.gov
Research Trajectory of 2 1h 1,2,4 Triazol 5 Yl Aniline and Its Derivatives
Research into 2-(1H-1,2,4-triazol-5-yl)aniline and its derivatives has primarily focused on the synthesis of novel compounds and the evaluation of their biological activities.
Synthesis:
The synthesis of this compound and its analogs has been achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazol-5-yl]anilines have been synthesized via hydrazinolysis or acid hydrolysis of N-acylated derivatives of { wisdomlib.orgresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-yl)methyl-(phenethyl-, phenyl-)}amines. nih.gov The formation of the target compounds is confirmed by the presence of characteristic signals for the NH2 groups of the o-aniline moiety and the NH-group of the triazole cycle in 1H NMR spectra. nih.gov
Biological Investigations:
Derivatives of this compound have shown promise in various therapeutic areas. For example, a series of [2-(3-R-1H- wisdomlib.orgresearchgate.netnih.gov-triazol-5-yl)phenyl]amines demonstrated significant anti-staphylococcal activity. preprints.org Notably, 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline and 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline exhibited potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 5.2 and 6.1 µM, respectively. preprints.org Molecular docking studies have suggested that these compounds may act as DNA gyrase inhibitors. preprints.org
Other studies have explored the anticonvulsant and anticancer activities of related 1,2,4-triazole (B32235) derivatives, highlighting the therapeutic potential of this chemical class. nih.govresearchgate.net
Current Research Gaps and Future Directions
General Synthetic Strategies for 1,2,4-Triazoles
The construction of the 1,2,4-triazole (B32235) ring is a well-established area of heterocyclic chemistry, with numerous methods available for its synthesis. These strategies can be broadly categorized into cyclization approaches and "one-pot" techniques, which offer efficiency and diversity in the preparation of triazole derivatives.
Cyclization Approaches
Cyclization reactions form the cornerstone of 1,2,4-triazole synthesis. These methods typically involve the formation of a key intermediate, which then undergoes intramolecular cyclization to yield the desired triazole ring.
One common approach is the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group. For instance, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a simple and efficient route to substituted 1,2,4-triazoles with good functional group tolerance. organic-chemistry.org Another powerful method is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, with various dipolarophiles. organic-chemistry.org
Oxidative cyclization is another key strategy. For example, hydrazones can undergo oxidative cyclization using reagents like selenium dioxide to form fused 1,2,4-triazoles. nih.govfrontiersin.org Similarly, a copper-catalyzed system using molecular oxygen as the oxidant has been developed for the synthesis of 1,2,4-triazoles from amidines. isres.org This method is advantageous due to the use of an inexpensive catalyst and a green oxidant. isres.orgacs.org
The following table summarizes various cyclization strategies for the synthesis of 1,2,4-triazoles:
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Hydrazonoyl hydrochlorides, Oximes | Triethylamine | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Heterocyclic hydrazones | Selenium dioxide | Fused 1,2,4-triazoles | nih.govfrontiersin.org |
| Amidines, Trialkylamines/DMF/DMSO | Copper catalyst, O₂, K₃PO₄ | 1,3-disubstituted 1,2,4-triazoles | isres.org |
| Nitriles, 2-Aminopyridines | Copper(I) complex, Air | 1,2,4-triazole derivatives | organic-chemistry.org |
"One-Pot" Synthesis Techniques
"One-pot" synthesis has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single reaction vessel, which saves time, resources, and reduces waste. Several one-pot methods have been developed for the synthesis of 1,2,4-triazoles.
A notable one-pot, three-component reaction involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines to produce 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov This method utilizes standard peptide coupling reagents and proceeds under mild conditions. nih.gov Another efficient one-pot procedure involves the reaction of nitriles with hydrazines, mediated by a base, to yield 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org This method demonstrates good tolerance for various functional groups. rsc.org
Furthermore, a copper-catalyzed one-pot process has been devised for producing 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org The use of an inexpensive copper catalyst makes this method economically viable. isres.org Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides also provides a one-pot route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
The table below highlights some of the "one-pot" synthesis techniques for 1,2,4-triazoles:
| Components | Reagents/Conditions | Product Type | Reference |
| Amidines, Carboxylic acids, Hydrazines | Peptide coupling reagents | 1,3,5-trisubstituted-1,2,4-triazoles | nih.gov |
| Nitriles, Hydrazines | Base-mediated | 1,3,5-trisubstituted 1,2,4-triazoles | rsc.org |
| Nitriles, Hydroxylamine hydrochloride | Copper(OAc)₂ | 1,2,4-triazole derivatives | isres.org |
| Secondary amides, Hydrazides | Triflic anhydride, Microwave | 3,4,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Aldehydes, Cyanamide | NBS | 1,2,4-triazole derivatives | organic-chemistry.org |
Specific Synthesis Routes for 2-(1H-1,2,4-triazol-5-yl)anilines
The synthesis of 2-(1H-1,2,4-triazol-5-yl)anilines and their analogues often involves the cleavage of a fused heterocyclic ring system, such as a quinazoline (B50416) derivative. This approach provides a regioselective route to the desired anilines.
Hydrazinolysis
Hydrazinolysis, specifically the Ing-Manske procedure, is a key method for the synthesis of 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazol-5-yl]anilines. nih.govnih.gov This reaction involves the treatment of N-acylated derivatives of { organic-chemistry.orgisres.orgnih.govtriazolo[1,5-c]quinazolin-2-yl)alkyl-(alkaryl-, aryl-)}amines with hydrazine (B178648) hydrate (B1144303). nih.gov The reaction proceeds by cleavage of the quinazoline ring, leading to the formation of the desired this compound derivatives. nih.govnih.gov
For example, the reaction of 2-( organic-chemistry.orgisres.orgnih.govtriazolo[1,5-c]quinazolin-2-yl-methyl)-1H-isoindole-1,3(2H)-dione with hydrazine hydrate in methanol (B129727) results in the formation of (5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)methaneaminium 4-oxo-3,4-dihydrophthalazine-1-olate. nih.gov
Acid Hydrolysis
Acid hydrolysis provides an alternative route to this compound derivatives from their N-acylated triazoloquinazoline precursors. nih.govnih.gov Treatment of N-( organic-chemistry.orgisres.orgnih.govtriazolo[1,5-c]quinazolin-2-yl-methyl)benzamides with a 10% hydrochloric acid solution, followed by neutralization, yields N-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)-alkyl-(aralkyl-, aryl-)benzamides. nih.gov This method demonstrates the regioselective opening of the quinazoline ring under acidic conditions. nih.govnih.gov
Conversion of Substituted 4-Hydrazinoquinazolines
The conversion of substituted 4-hydrazinoquinazolines represents a versatile strategy for accessing the this compound scaffold. This approach often involves the reaction of a 4-hydrazinoquinazoline (B1199610) with a suitable one-carbon synthon, leading to the formation of the triazole ring fused to the quinazoline, which can then be cleaved.
For instance, the reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine under inert conditions yields the corresponding 1-hydrazino intermediate. mdpi.com This intermediate can then be cyclized to form a triazolo-fused system, which serves as a precursor to related aniline derivatives. mdpi.com While this example involves a pyridazino[4,5-b]indole, the principle can be extended to quinazoline systems. The synthesis of organic-chemistry.orgisres.orgnih.govtriazolo[1,5-a]quinazolin-5-ones from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids also provides a platform for further transformations to obtain the desired anilines. researchgate.net
The following table outlines the specific methods for the synthesis of this compound analogues:
| Starting Material | Method | Reagents | Product | Reference |
| N-acylated { organic-chemistry.orgisres.orgnih.govtriazolo[1,5-c]quinazolin-2-yl)alkyl-}amines | Hydrazinolysis | Hydrazine hydrate | 2-[(3-aminoalkyl)-1H-1,2,4-triazol-5-yl]anilines | nih.govnih.gov |
| N-( organic-chemistry.orgisres.orgnih.govtriazolo[1,5-c]quinazolin-2-yl-methyl)benzamides | Acid Hydrolysis | 10% Hydrochloric acid | N-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)-alkyl-benzamides | nih.gov |
| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazinolysis & Cyclization | Hydrazine, then cyclizing agent | organic-chemistry.orgisres.orgnih.gov-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles | mdpi.com |
| N-Cyanoimidocarbonates, Hydrazinobenzoic acids | Cyclization | Various | organic-chemistry.orgisres.orgnih.govTriazolo[1,5-a]quinazolin-5-ones | researchgate.net |
Conversion of Substituted 2-Aminobenzonitriles with Carboxylic Acid Derivatives
The synthesis of this compound and its analogues can be effectively achieved through the conversion of substituted 2-aminobenzonitriles with various carboxylic acid derivatives. A prominent one-pot synthesis method involves the reaction of substituted 2-aminobenzonitriles with carboxylic acid derivatives to yield the target triazole compounds. researchgate.net This approach is valued for its efficiency and directness in constructing the triazole ring system attached to the aniline moiety.
The reaction mechanism typically proceeds through the initial formation of an N-acylamidine intermediate, which then undergoes cyclization with a hydrazine source to form the 1,2,4-triazole ring. The choice of coupling agents and reaction conditions is crucial for the success of this transformation. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) has been shown to be effective in promoting the formation of the acylamidine intermediate, which subsequently cyclizes upon treatment with a hydrazine and acetic acid at elevated temperatures. organic-chemistry.org
The versatility of this method is demonstrated by its compatibility with a wide range of carboxylic acids, including aryl, heteroaryl, alkyl, and heterocycloalkyl variants, allowing for the introduction of diverse substituents onto the triazole ring. organic-chemistry.org The reaction conditions are generally mild enough to tolerate various functional groups on both the benzonitrile (B105546) and carboxylic acid components.
A study detailed the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, highlighting a highly regioselective one-pot process. organic-chemistry.orgresearchgate.net This method underscores the strategic advantage of using readily available starting materials to construct complex heterocyclic structures. The reaction of hydrazones with aliphatic amines under oxidative conditions, catalyzed by iodine, also presents a metal-free alternative for generating 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org
Synthesis of Derivatized 2-(1H-1,2,4-triazol-5-yl)anilines
Introduction of Cycloalkyl and Heterocyclic Fragments on the Triazole Ring
The functionalization of the this compound scaffold by introducing cycloalkyl and heterocyclic fragments onto the triazole ring is a key strategy for modifying its physicochemical and biological properties. This can be achieved by utilizing appropriately substituted carboxylic acids in the condensation reaction with 2-aminobenzonitrile (B23959). For example, the use of cycloalkanecarboxylic acids or heterocyclic carboxylic acids will result in the corresponding cycloalkyl- or heterocyclic-substituted triazole derivatives.
The Pinner reaction strategy offers another avenue for synthesizing such derivatives. nih.gov This method involves the conversion of α-mono- and α,α-disubstituted ethyl cyanoacetates into carboxyimidate salt intermediates. nih.gov These intermediates can then react with formylhydrazide to yield triazolylacetates, which can be further modified. nih.gov The scope of this method allows for the preparation of building blocks that can be used to introduce a variety of substituents.
Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been accomplished through the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.net This one-pot, highly regioselective process provides rapid access to a diverse range of triazoles, including those bearing heterocyclic moieties. researchgate.net For instance, the reaction of 2-aminobenzonitrile with a heterocyclic carboxylic acid derivative in the presence of a suitable hydrazine would yield the desired heterocyclic-substituted this compound.
Substitution on the Aniline Moiety (e.g., Halogenation, Methylation)
Modifications to the aniline portion of the this compound molecule are crucial for fine-tuning its properties. Halogenation and methylation are common substitutions that can be introduced either on the starting 2-aminobenzonitrile or on the final triazole product.
For example, starting with a halogenated or methylated 2-aminobenzonitrile, the synthetic routes described in section 2.2.4 can be employed to produce the corresponding substituted this compound. Research has demonstrated the synthesis of compounds such as 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline, starting from the appropriately fluorinated 2-aminobenzonitrile. researchgate.net
Alternatively, direct substitution on the aniline ring of the pre-formed this compound can be performed, although this may present challenges regarding regioselectivity. The synthesis of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, for instance, typically involves starting with 2-methyl-5-nitroaniline, constructing the triazole ring, and then reducing the nitro group to an amine.
A specific example of methylation on a related scaffold involves the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. chemicalbook.com In this multi-step synthesis, the methyl group is introduced on the triazole ring, and the aniline is substituted with a methoxy (B1213986) group. The final step involves the reduction of a nitro group to the aniline. chemicalbook.com
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical aspect of the synthesis of this compound and its derivatives, particularly concerning the substitution pattern on the triazole ring. When unsymmetrical reagents are used, the formation of different regioisomers is possible.
In the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines, the reaction has been shown to be highly regioselective. organic-chemistry.org This is attributed to the specific reaction pathway involving the formation of an acylamidine intermediate followed by cyclization. organic-chemistry.org Similarly, the Pinner reaction strategy for synthesizing 2-(1H-1,2,4-triazol-3-yl)acetates also exhibits regioselectivity, which is dependent on the nature of the intermediate carboxyimidates. nih.gov
The alkylation of NH-triazoles can also lead to different regioisomers. Studies on the alkylation of 5-aryl-4-trifluoroacetyltriazoles have shown that the reaction can proceed regioselectively to favor the 2-substituted isomer under specific conditions, such as using Na2CO3 as a base in DMF. nih.gov
Stereoselectivity becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. For instance, in the synthesis of donor-acceptor cyclopropanes, which can be precursors to various heterocyclic compounds, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones can lead to specific diastereomers. nih.gov While not directly a synthesis of the title compound, this illustrates the importance of controlling stereochemistry in related synthetic transformations. The synthesis of 2-arylazetidines has also been developed as a stereo- and diastereospecific method, emphasizing the possibility of controlling the three-dimensional arrangement of atoms in heterocyclic synthesis. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce the environmental impact of chemical processes. nih.gov These approaches focus on the use of less hazardous reagents, renewable resources, and energy-efficient reaction conditions. nih.govscispace.com
One notable green approach is the use of microwave irradiation to accelerate reactions and reduce the need for harsh solvents and catalysts. scispace.com The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been shown to proceed smoothly under microwave irradiation in the absence of a catalyst, with excellent functional group tolerance. organic-chemistry.org
The use of water as a solvent is another key aspect of green chemistry. An efficient procedure for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using a polymer-anchored Cu(II) catalyst in water, avoiding the use of hazardous organic solvents. While this example pertains to 1,2,3-triazoles, the principles are applicable to the synthesis of 1,2,4-triazoles as well.
Furthermore, the use of natural, biodegradable catalysts is a promising green alternative. For instance, lemon juice has been successfully employed as a natural acid catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system. nih.gov This method, combined with the use of concentrated solar radiation as a renewable energy source, offers a highly sustainable synthetic route. nih.gov Such innovative approaches hold potential for the development of more environmentally friendly syntheses of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectra of this compound derivatives, distinct signals corresponding to the protons of the aniline and triazole rings are observed. The chemical shifts of the aniline protons are influenced by the electronic nature of the substituents. The protons of the aniline NH₂ group typically appear as a broad singlet. Protons on the triazole ring resonate in the range of δ 7.5–8.5 ppm.
For instance, in a study of 1,2,4-triazole derivatives, the NH proton of the triazole ring was observed as a broad singlet at δ 12.67 ppm, while the NH₂ protons of an amino group attached to the triazole ring appeared as a singlet at δ 5.35-5.41 ppm. urfu.ru The aromatic protons of the phenyl ring exhibit complex multiplet patterns in the range of δ 7.12-7.81 ppm. urfu.ru The specific chemical shifts and coupling constants provide valuable information for confirming the substitution pattern on the aromatic ring.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Triazole NH | ~12.67 | bs | urfu.ru |
| Aniline NH₂ | ~5.35 - 5.41 | s | urfu.ru |
| Triazole CH | ~7.5 - 8.5 | m | |
| Aromatic CH | ~7.12 - 7.81 | m | urfu.ru |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectra provide further confirmation of the carbon framework. The carbon atoms of the triazole ring typically resonate at distinct chemical shifts, for example, C-3 at approximately δ 157 ppm and C-5 at around δ 160 ppm in some derivatives. urfu.ru The carbons of the aniline ring show signals in the aromatic region, with their precise chemical shifts being sensitive to the position and nature of substituents. For instance, the carbon atom attached to the amino group generally appears at a lower chemical shift compared to the other aromatic carbons.
Systematic studies have shown that the chemical shifts of the aniline ring carbons are influenced by substituents. researchgate.net For example, the chemical shift of the carbon ortho to an alkylthio group was shifted downfield from δ 128.8 in aniline to δ 134.5 in 2-butylthioaniline. researchgate.net This demonstrates the electron-withdrawing nature of the substituent in that specific context.
| Carbon | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Triazole C-3 | ~157 | urfu.ru |
| Triazole C-5 | ~160 | urfu.ru |
| Aniline C (Aromatic) | Varies | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compounds. acs.org The fragmentation patterns observed in the mass spectrum can also offer structural information, helping to identify different components of the molecule. For example, the molecular ion peak [M+H]⁺ for a derivative was observed, confirming its molecular weight. uni.lu
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-(1,2,4-triazol-1-yl)aniline, X-ray analysis revealed a dihedral angle of 34.57 (7)° between the triazole and benzene (B151609) rings. nih.govresearchgate.net The crystal structure also showed intermolecular N—H⋯N and C—H⋯N hydrogen bonds, as well as π–π stacking interactions. nih.govresearchgate.net In another study on a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the triazole and indole (B1671886) rings were found to be twisted from each other. mdpi.com These structural details are crucial for understanding the supramolecular chemistry and potential biological activity of these compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound derivatives. Key vibrational bands include the N-H stretching vibrations of the aniline and triazole groups, typically observed in the region of 3100-3400 cm⁻¹. researchgate.netnih.gov The C=N stretching of the triazole ring and C=C stretching of the aromatic ring appear in the 1500-1650 cm⁻¹ region. researchgate.netrdd.edu.iq For example, in one study, the N-H stretching vibration was observed at 3126 cm⁻¹, while C=C aromatic stretching peaks were seen at 1529 and 1483 cm⁻¹. researchgate.net The C-S stretching vibration, if a sulfur-containing substituent is present, can be observed at lower wavenumbers, around 719 cm⁻¹. rdd.edu.iq
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Aniline/Triazole) | 3100 - 3400 | researchgate.netnih.gov |
| C=N Stretch (Triazole) | ~1603 - 1650 | rdd.edu.iq |
| C=C Stretch (Aromatic) | 1500 - 1600 | researchgate.net |
| C-S Stretch | ~719 | rdd.edu.iq |
UV-Visible (UV-Vis) Spectroscopy and Tautomeric Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The stability of derivatives in solution can be monitored by observing their UV-Vis spectra over time. For some itraconazole (B105839) derivatives, no shifted or new peaks were found over 48 hours, indicating their stability in DMSO. acs.org In a study of 1,2,4-triazole derivatives with a sulfur bridge, the UV-Vis spectra displayed broad charge-transfer bands, with some absorptions extending into the near-infrared region, suggesting effective conjugation. journalofbabylon.com This technique is also valuable for studying tautomerism, as different tautomers will exhibit distinct absorption spectra.
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can compare experimental findings with calculated values derived from the proposed molecular formula. This comparison is critical for confirming the elemental composition of newly synthesized this compound derivatives.
In the synthesis and characterization of various 1,2,4-triazole derivatives, elemental analysis serves as a definitive step for structural confirmation. urfu.ru For instance, the analysis of 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline yielded results that were in close agreement with the calculated values for the molecular formula C₉H₁₁N₅. nih.gov Similarly, for 2-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)aniline, with a molecular formula of C₁₄H₁₃N₅, the found elemental composition closely matched the theoretical percentages. nih.gov
The table below presents a compilation of elemental analysis data for several derivatives, demonstrating the consistency between the calculated and experimentally found values.
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| 2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)aniline nih.gov | C₉H₁₁N₅ | Calculated | 57.13 | 5.86 | 37.01 |
| Found | 57.16 | 5.84 | 37.00 | ||
| 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)aniline nih.gov | C₁₄H₁₃N₅ | Calculated | 66.92 | 5.21 | 27.87 |
| Found | 66.90 | 5.19 | 27.91 | ||
| 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | C₁₁H₁₂N₄O₂S | Calculated | 49.99 | 4.58 | 21.20 |
| Found | 50.11 | 4.56 | 21.41 | ||
| 5-(4-Methylstyrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | C₁₂H₁₄N₄O₂S | Calculated | 52.54 | 5.14 | 20.42 |
| Found | 52.68 | 5.13 | 20.61 | ||
| 5-(4-Fluorostyrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | C₁₁H₁₁FN₄O₂S | Calculated | 46.80 | 3.93 | 19.85 |
| Found | 46.79 | 3.94 | 20.06 | ||
| 5-(4-Bromostyrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | C₁₁H₁₁BrN₄O₂S | Calculated | 38.50 | 3.23 | 16.32 |
| Found | 38.61 | 3.21 | 16.52 | ||
| 5-(4-Nitrostyrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | C₁₁H₁₁N₅O₄S | Calculated | 42.71 | 3.58 | 22.64 |
| Found | 42.84 | 3.59 | 22.87 |
Chromatography Techniques for Purity and Identification
Chromatographic methods are indispensable for separating components of a mixture and are widely used to determine the purity of synthesized compounds and to aid in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of complex mixtures and for the confirmation of the molecular weight of synthesized compounds.
In the study of this compound derivatives, LC-MS is frequently used to confirm the presence and mass of the target molecule. For example, the LC-MS analysis of 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline showed a peak at an m/z (mass-to-charge ratio) of 190, corresponding to the protonated molecule [M+H]⁺. nih.gov Similarly, for 2-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)aniline, the [M+H]⁺ ion was observed at m/z 252. nih.gov These findings provide strong evidence for the successful synthesis of the target compounds.
LC-MS/MS, a further advancement, is employed for the sensitive and selective quantification of 1,2,4-triazole and its parent compounds in various matrices, such as soil and water. nih.govresearchgate.net Validated methods demonstrate high recovery rates and low limits of quantification, making this technique suitable for environmental monitoring and degradation studies. For instance, a validated method for 1,2,4-triazole in soil achieved a limit of quantification of 1.1 μg kg⁻¹ with recovery rates between 83% and 97%. nih.govresearchgate.net
| Compound Name | Molecular Formula | Ion | Observed m/z |
| 2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)aniline nih.gov | C₉H₁₁N₅ | [M+H]⁺ | 190 |
| 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)aniline nih.gov | C₁₄H₁₃N₅ | [M+H]⁺ | 252 |
| 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline uni.lu | C₉H₁₀N₄ | [M+H]⁺ | 175.09783 |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of chemical compounds. By separating the sample into its individual components, HPLC can reveal the presence of any impurities, starting materials, or byproducts. The purity is typically determined by the relative area of the peak corresponding to the target compound in the chromatogram.
For derivatives of 1,2,4-triazole, reversed-phase HPLC (RP-HPLC) is a commonly used method. researchgate.netresearchgate.net The separation is often achieved on a C18 column using a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com The retention time of a compound in HPLC is a characteristic property under specific conditions and can be used for identification purposes.
The purity of various 1,2,4-triazole derivatives is often reported to be high, as confirmed by HPLC analysis. For instance, commercially available 4-(1H-1,2,4-triazol-1-yl)aniline is stated to have a purity of 97%. fishersci.com The development of sensitive HPLC methods, sometimes involving pre-column derivatization with fluorescent reagents, allows for the determination of aniline derivatives at very low concentrations. researchgate.net
| Compound Name | Purity |
| 4-(1H-1,2,4-triazol-1-yl)aniline fishersci.com | 97% |
| 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline sigmaaldrich.com | 95% |
Antimicrobial Activities
Antifungal Efficacy
The 1,2,4-triazole core is a key pharmacophore in many antifungal agents, primarily due to its ability to inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. zenodo.org Analogues of this compound have been investigated for their potential as novel antifungal agents, demonstrating varied efficacy against a range of fungal pathogens.
Candida albicans is a major opportunistic fungal pathogen in humans. Several studies have highlighted the potential of 1,2,4-triazole derivatives as effective agents against this pathogen. nih.govbeilstein-journals.org For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for their antifungal activity. Many of these compounds showed greater efficacy than the standard drug fluconazole (B54011) against Candida albicans, with Minimum Inhibitory Concentration (MIC) values of ≤ 25 µg/mL. nih.gov
In another study, a series of 1,2,4-triazole derivatives were synthesized and tested against several Candida species, including C. albicans. The results indicated that the antifungal activity was influenced by the nature and position of substituents on the aniline ring. For example, a methoxy group at the 4-position of the aniline ring (4-methoxy aniline derivative) showed good antifungal activity, whereas the same group at the 2-position (2-methoxy aniline derivative) did not exhibit the same effect. zenodo.org This underscores the importance of the substitution pattern in determining the antifungal potency of these analogues.
Furthermore, screening of a chemical library identified two compounds, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) and (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), with significant antifungal activity against C. albicans. mdpi.com These compounds were also found to be effective against fluconazole- and caspofungin-resistant strains of C. albicans. mdpi.com
Analogues of 1,2,4-triazole have also demonstrated significant potential in controlling plant pathogenic fungi. A study on novel tri-substituted 1,2,4-triazoles containing a benzimidazole (B57391) moiety showed that compounds 30e and 30g had potent activity against Venturia nashicola, while compounds 30d and 30f were effective against Fusarium graminearum. nih.gov
Furthermore, nortopsentin analogues incorporating a 1,2,4-triazole ring exhibited good antifungal activity. nih.gov Specifically, compounds 26a, 26d, and 26f were more effective against Cercospora arachidicola Hori than the commercial fungicides chlorothalonil (B1668833) and carbendazim. nih.gov Compounds 26d and 26f also showed superior activity against a majority of the fourteen plant pathogens tested. nih.gov
Another class of 1,2,4-triazole derivatives, specifically 1,2,4-triazole Schiff base derivatives, were tested against four plant pathogenic fungi: Pythium solani, Fusarium oxysporum f.sp. niveum, Gibberlla nicotiancola, and Gibberlla saubinetii. nih.gov These findings highlight the broad-spectrum potential of 1,2,4-triazole analogues in agricultural applications.
Anticancer and Antineoplastic Potentials
The 1,2,4-triazole scaffold is a versatile structural motif that has been incorporated into numerous compounds with significant anticancer and antineoplastic activities. nih.govnih.gov Analogues of this compound have been explored for their potential to inhibit key signaling pathways and cellular processes involved in cancer development and progression.
Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) proto-oncogene, are crucial regulators of cell growth, differentiation, and survival. dnu.dp.uaresearchgate.net Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. dnu.dp.uaresearchgate.net
An in silico study of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines identified them as potential inhibitors of EGFR and RET. dnu.dp.uaresearchgate.net Molecular docking simulations revealed that these compounds could bind to the active sites of these kinases. dnu.dp.uaresearchgate.net Among the studied compounds, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) showed the highest binding affinity for both EGFR and RET, with binding energies of –9.7 and –8.7 kcal/mol, respectively. dnu.dp.uaresearchgate.net Visualization of the docking results indicated that this compound forms stable hydrogen bonds and π-stacking interactions within the enzyme active sites, similar to known inhibitors like vandetanib (B581) and gefitinib. dnu.dp.uaresearchgate.net These findings suggest that 2-(3-R-1H-1,2,4-triazol-5-yl)anilines are promising lead structures for the development of novel EGFR and RET inhibitors. dnu.dp.uaresearchgate.net
The antiproliferative activity of 1,2,4-triazole derivatives has been evaluated against various cancer cell lines. A series of beilstein-journals.orgdnu.dp.uaresearchgate.nettriazolo[1,5-a]pyridinylpyridines were synthesized and their ability to inhibit cell proliferation was tested against human cancer cell lines, including HCT-116, U-87 MG, and MCF-7. nih.gov The results indicated that these compounds are potent anticancer agents. nih.gov
Similarly, two series of compounds featuring a 3-amino-1,2,4-triazole scaffold were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. nih.gov The study highlighted the importance of the 3-amino-1,2,4-triazole core for biological activity. A notable finding was the beneficial effect of a 3-bromophenylamino moiety at the 3-position of the triazole ring in both series of compounds (compounds 2.6 and 4.6), which showed efficacy against several of the tested cell lines. nih.gov
The efficacy of this compound analogues has been demonstrated against specific cancer cell lines. For instance, a series of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids were synthesized and tested for their inhibitory potential against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov Several of these derivatives displayed remarkable activity against both cell lines. nih.gov Compound 11g, in particular, was identified as a potent inhibitor of cancer cell multiplication in both MCF-7 and A549 cell lines, with a low IC50 value of 1.25 ± 1.36 μM in the A549 cell line. nih.gov
In another study, a series of beilstein-journals.orgdnu.dp.uaresearchgate.nettriazolo[1,5-a]pyridinylpyridines were evaluated for their antiproliferative activities against three human cancer cell lines: HCT-116, U-87 MG, and MCF-7. nih.gov The results suggested that these compounds are potent anticancer agents, with compounds 1c and 2d showing particularly strong antiproliferative effects. nih.gov
Data Tables
Table 1: Antifungal Activity of this compound Analogues and Related Triazole Derivatives
| Compound/Derivative Class | Fungal Species | Activity/Observation | Reference |
| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans | MIC values ≤ 25 µg/mL; more effective than fluconazole. | nih.gov |
| 1,2,4-Triazole derivative with 4-methoxy aniline | Candida species | Good antifungal activity. | zenodo.org |
| 1,2,4-Triazole derivative with 2-methoxy aniline | Candida species | Did not show significant antifungal effect. | zenodo.org |
| PYR and TRI | Candida albicans (including resistant strains) | Significant antifungal activity. | mdpi.com |
| Tri-substituted 1,2,4-triazoles with benzimidazole (compounds 30e, 30g) | Venturia nashicola | Potent activity. | nih.gov |
| Tri-substituted 1,2,4-triazoles with benzimidazole (compounds 30d, 30f) | Fusarium graminearum | Sufficient activity. | nih.gov |
| Nortopsentin analogues with 1,2,4-triazole (compounds 26a, 26d, 26f) | Cercospora arachidicola Hori | More fungicidal than chlorothalonil and carbendazim. | nih.gov |
| 1,2,4-Triazole Schiff base derivatives | Pythium solani, Fusarium oxysporum f.sp. niveum, Gibberlla nicotiancola, Gibberlla saubinetii | Showed antifungal activity. | nih.gov |
Table 2: Anticancer Activity of this compound Analogues and Related Triazole Derivatives
| Compound/Derivative Class | Target/Cell Line | Activity/Observation | Reference |
| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | EGFR and RET kinases | High binding affinity (in silico); Binding energies of –9.7 and –8.7 kcal/mol, respectively. | dnu.dp.uaresearchgate.net |
| beilstein-journals.orgdnu.dp.uaresearchgate.netTriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activity. | nih.gov |
| 3-Amino-1,2,4-triazole with 3-bromophenylamino moiety (compounds 2.6, 4.6) | Panel of cancer cell lines | Efficient anticancer activity. | nih.gov |
| Theophylline-7-acetic acid-derived 1,2,4-triazole hybrid (compound 11g) | MCF-7, A549 | Potent inhibitor of cell multiplication; IC50 of 1.25 ± 1.36 μM in A549 cells. | nih.gov |
Molecular Mechanisms of Action in Anticancer Therapy
Analogues of this compound have been investigated as promising anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. zsmu.edu.ua One of the primary molecular targets for this class of compounds is the family of protein kinases, which play a crucial role in cell signaling pathways that are frequently dysregulated in cancer. nih.govnih.gov
In silico studies have identified derivatives of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline as potential inhibitors of critical receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) receptor. dnu.dp.ua These receptors are pivotal in regulating the physiological cycle of non-small cell lung cancer, making them attractive targets for therapeutic intervention. dnu.dp.ua The 1,2,4-triazole nucleus is a key pharmacophore that can interact with the active site of receptors as both a hydrogen bond acceptor and donor. researchgate.net
Furthermore, some derivatives have been designed as potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2), which are central to the process of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov By blocking the ATP binding site on these receptors, these compounds can effectively halt the signaling cascade that promotes tumor growth and metastasis. nih.govnih.gov
For instance, a derivative, 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, has demonstrated significant antiproliferative effects in breast cancer models, with IC50 values of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells. The anticancer mechanisms for this related compound include the induction of G2/M phase cell cycle arrest, the triggering of apoptosis through mitochondrial pathways, and the inhibition of tubulin polymerization, which leads to mitotic catastrophe.
Anticonvulsant Activity
Derivatives of this compound have shown notable potential as anticonvulsant agents. Research into 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazolo]anilines has demonstrated their efficacy in experimental seizure models, such as those induced by pentylenetetrazol. dnu.dp.ua
The anticonvulsant activity of these compounds has been found to be comparable or even superior to the reference drug Lamotrigine in some aspects. dnu.dp.ua For example, the introduction of a benzyl (B1604629) or phenylene group in place of a methyl group at the 3-position of the triazole ring led to an increase in anticonvulsant activity. These modifications resulted in a significant reduction in the latent period of seizures (up to 41 minutes), a decrease in the duration of tonic-clonic seizures to 4.4–4.6 minutes, and a 40% prevention of mortality in animal models compared to the control group. dnu.dp.ua
The following table summarizes the anticonvulsant activity of selected 2-(3-R-1H-1,2,4-triazol-5-yl)aniline analogues in a pentylenetetrazol-induced seizure model.
| Compound | R-Group | Latent Period of Seizures (min) | Duration of Tonic-Clonic Seizures (min) | Mortality Prevention (%) |
| 3.1 | Methyl | Not specified | Inferior to Lamotrigine | Not specified |
| 3.2 | Benzyl | ~41 | 4.6 | 40 |
| 3.3 | Phenylene | ~41 | 4.4 | 40 |
| Lamotrigine | Reference | Not specified | Not specified | Not specified |
Data sourced from a study on 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazolo]anilines. dnu.dp.ua
The promising results for these analogues warrant further investigation into their structural modifications and a more in-depth study of their mechanisms of action in different experimental seizure models. dnu.dp.ua
Anti-inflammatory and Antinociceptive Activities
The 1,2,4-triazole nucleus is a component of various compounds that have been evaluated for anti-inflammatory and antinociceptive properties. nih.govresearchgate.net While specific studies on this compound analogues are not extensively detailed in the provided results, the broader class of 1,2,4-triazole derivatives has shown activity through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
For example, some 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme involved in the inflammatory pathway. mdpi.com One study on novel 1,2,4-triazole derivatives revealed a compound with a COX-2 IC50 value of 0.04 µM, which was comparable to the selective COX-2 inhibitor celecoxib. mdpi.com Another research effort synthesized 1,2,4-triazole derivatives that showed significant anti-inflammatory activity in the carrageenan-induced paw edema test, with one compound exhibiting 53% inhibition of edema volume, surpassing the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com
In terms of antinociceptive effects, certain triazole derivatives have been shown to reduce pain in various animal models. nih.gov For instance, a study on a 1,2,3-triazole derivative demonstrated a reduction in licking time in both the neurogenic and inflammatory phases of the formalin test, as well as in capsaicin-induced nociception. nih.gov The mechanism was suggested to involve the modulation of ASIC/TRPV1 channels through the opioid/KATP pathway. nih.govresearchgate.net These findings suggest that the this compound scaffold could be a promising starting point for developing new anti-inflammatory and analgesic agents.
Antioxidant Activity
The 1,2,4-triazole core is present in many synthetic compounds that exhibit antioxidant properties. nih.gov These compounds are of interest because they can help to mitigate the damaging effects of oxidative stress, which is implicated in numerous diseases. nih.govzsmu.edu.ua The antioxidant activity of these derivatives is often evaluated through their ability to scavenge free radicals. nih.gov
Various in vitro assays are employed to determine the antioxidant capacity of 1,2,4-triazole analogues, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging, and ferric reducing antioxidant power (FRAP) assays. nih.govmdpi.com
For example, a study on 4H-chromene-containing 1,2,3-triazoles demonstrated good antioxidant activity through DPPH and hydrogen peroxide radical scavenging methods. nih.gov In another study, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides showed high interaction with DPPH, with some derivatives exhibiting up to 96% inhibition after 60 minutes. nih.gov The presence of specific substituents, such as hydroxyl groups on an aryl ring, can enhance the antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org While direct data on this compound analogues is limited in the provided results, the established antioxidant potential of the broader triazole class suggests this would be a fruitful area for future investigation. zsmu.edu.ua
Antiviral Activities
The 1,2,4-triazole ring is a key structural motif in a number of compounds with established antiviral activity. nih.gov This heterocyclic system is considered a bioisostere of amide, ester, or carboxyl groups and is noted for its metabolic stability and favorable pharmacokinetic properties. nih.gov The emergence of new viral infections has spurred increased research into the antiviral potential of 1,2,4-triazole derivatives. nih.gov
Compounds containing the 1,2,4-triazole ring have been investigated for activity against a range of RNA and DNA viruses. nih.gov For instance, some derivatives have been explored as analogues of the broad-spectrum antiviral drug ribavirin. nih.gov Other research has focused on condensed 1,2,4-triazole systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, which have shown activity against influenza A (H1N1) virus. nih.gov However, a screening of some novel 1,2,4-triazole derivatives found no in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, HSV-1, and HSV-2. researchgate.net Specific antiviral screening results for this compound analogues were not detailed in the provided search results, indicating a potential area for future research.
In silico Studies and Molecular Docking
In silico methods, particularly molecular docking, have become indispensable tools in the study of this compound analogues, providing critical insights into their potential biological activities and mechanisms of action. dnu.dp.ua These computational techniques allow for the prediction of how these molecules might bind to specific protein targets, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Studies have utilized software such as AutoDock Vina to dock 2-(3-R-1H-1,2,4-triazol-5-yl)aniline derivatives into the crystal structures of protein targets like EGFR and RET, which are implicated in non-small cell lung cancer. dnu.dp.ua These docking studies help in identifying compounds with the highest binding affinities, which are then prioritized for synthesis and further biological evaluation. dnu.dp.ua For example, molecular docking screenings have also been used to predict promising protein targets for 1,2,4-triazole derivatives in cancer, including human Aurora B kinase, PI3Kalpha, STAT3, Akt, and c-kit tyrosine kinase. nih.gov
Molecular docking studies have revealed specific ligand-receptor interactions that are crucial for the biological activity of this compound analogues. dnu.dp.ua These interactions typically involve the formation of stable hydrogen bonds and π-stacking interactions between the ligand and amino acid residues in the active site of the target protein. dnu.dp.ua
In a study focusing on EGFR and RET kinase inhibition, the 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline analogue was identified as having the highest affinity for both receptors. dnu.dp.ua Visualization of the docking results showed that the indole and aniline fragments of the molecule were key to its binding. dnu.dp.ua The 1,2,4-triazole nucleus itself is an important pharmacophore that contributes to these interactions. researchgate.net The ability of the triazole ring to act as both a hydrogen bond donor and acceptor, combined with its polar nature, enhances the solubility and pharmacological profile of the ligand. researchgate.net
The table below presents the binding energies of a lead this compound analogue and standard drugs against key anticancer targets, as determined by molecular docking.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | EGFR | -9.7 |
| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | RET | -8.7 |
| Vandetanib (Standard) | EGFR | Not specified |
| Gefitinib (Standard) | RET | Not specified |
Data sourced from an in silico study of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential tyrosine kinase inhibitors. dnu.dp.ua
These detailed insights into ligand-receptor interactions are invaluable for the structure-based design of new and more effective anticancer agents based on the this compound scaffold. dnu.dp.ua
Prediction of Binding Affinity
Molecular docking studies have been instrumental in predicting the binding affinities of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline analogues to various protein targets. An in silico study investigated a series of these compounds as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) tyrosine kinases, which are significant in the pathology of non-small cell lung cancer. dnu.dp.uaresearchgate.net The study utilized AutoDock Vina to calculate the binding energies of seven analogues and compared them with known inhibitors, vandetanib and gefitinib. researchgate.net
The results indicated that the introduction of heterocyclic fragments at the 3rd position of the triazole ring significantly enhances the binding affinity for both EGFR and RET proteins. researchgate.net Notably, the compound 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) exhibited the highest binding affinity towards both EGFR and RET, with binding energies of -9.7 kcal/mol and -8.7 kcal/mol, respectively. dnu.dp.uaresearchgate.net Visualization of the docking results revealed that this compound occupies the active sites of the enzymes in a manner similar to the standard ligands. dnu.dp.ua This favorable binding is attributed to the formation of stable hydrogen bonds and π-stacking interactions, facilitated by the presence of the indole and aniline fragments. dnu.dp.uaresearchgate.net
These findings suggest that the this compound scaffold is a promising platform for the design of potent tyrosine kinase inhibitors. The analogue with the indolyl substitution stands out as a lead candidate for further structural optimization to develop novel anticancer agents. dnu.dp.uaresearchgate.net
Table 1: Predicted Binding Energies of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline Analogues against EGFR and RET Kinases. researchgate.net
| Compound ID | R-Group | EGFR Binding Energy (kcal/mol) | RET Binding Energy (kcal/mol) |
| a1 | H | - | - |
| a2 | furan-2-yl | -8.4 | -7.8 |
| a3 | thiophen-2-yl | -8.5 | -7.9 |
| a4 | pyridin-4-yl | -8.8 | -8.1 |
| a5 | indol-2-yl | -9.7 | -8.7 |
| a6 | quinolin-2-yl | -9.3 | -8.5 |
| a7 | 6-bromoquinolin-2-yl | -9.5 | -8.6 |
| Vandetanib | (Reference) | -9.2 | -8.9 |
| Gefitinib | (Reference) | -9.0 | -8.3 |
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is a well-established and crucial target for the development of antibacterial agents due to its essential role in bacterial DNA replication. nih.gov The inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov Analogues of this compound have been investigated as potential inhibitors of DNA gyrase, particularly for their anti-staphylococcal activity. preprints.org
A study focused on [2-(3-R-1H- dnu.dp.uaresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amines revealed that these compounds exhibit significant antibacterial activity against Staphylococcus aureus. preprints.org The proposed mechanism of action for this activity is the inhibition of DNA gyrase. Molecular docking studies have shown that these compounds can effectively bind to the active site of DNA gyrase. preprints.org The binding is characterized by the formation of hydrogen bonds with key residues such as ARG458 and with nucleotide bases (DG8, DG9, DC12, and DC13), as well as hydrophobic π-π stacked interactions. preprints.org
The structure-activity relationship (SAR) analysis from this research indicated that the nature of the substituent at the 3rd position of the triazole ring plays a critical role in the antibacterial efficacy. For instance, the introduction of a cyclopropane (B1198618) fragment initiated the antibacterial effect, which was enhanced by extending the aliphatic cycle. preprints.org The presence of an adamantane (B196018) fragment resulted in a high anti-staphylococcal effect. preprints.org Notably, 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline and 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) of 5.2 µM and 6.1 µM, respectively, which are comparable to the reference drug ciprofloxacin (B1669076) (MIC 4.7 µM). preprints.org
Table 2: Anti-staphylococcal Activity (MIC) of Selected [2-(3-R-1H- dnu.dp.uaresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amine Analogues. preprints.org
| Compound | R-Group | Substituent on Aniline Ring | MIC against S. aureus (µM) |
| Ciprofloxacin | (Reference) | - | 4.7 |
| Analogue 1 | furan-3-yl | 5-bromo | 5.2 |
| Analogue 2 | thiophen-3-yl | 5-fluoro | 6.1 |
Chitin (B13524) Deacetylase Inhibition
Chitin deacetylases (CDAs) are enzymes that catalyze the deacetylation of chitin, a major component of fungal cell walls. nih.govfrontiersin.org This process is crucial for fungal growth, morphogenesis, and pathogenesis, making CDAs attractive targets for the development of novel antifungal agents. nih.govfrontiersin.org Inhibitors of CDA could potentially disrupt the integrity of the fungal cell wall and interfere with the pathogen's ability to evade the host's immune response. frontiersin.org
While direct studies on the inhibition of chitin deacetylase by this compound analogues are not extensively reported, the potential of this scaffold can be inferred from research on other heterocyclic compounds as CDA inhibitors. Structure-based virtual screening and biological assays have identified various compounds that can inhibit CDA. nih.gov For example, a compound identified as J075-4187 was found to be a competitive inhibitor of Aspergillus nidulans CDA (AnCDA) with an IC50 of 4.24 ± 0.16 μM. nih.gov Molecular docking of this inhibitor predicted binding to key active site residues, including H101 and D48. nih.gov
The structural features of this compound, with its aromatic and heterocyclic moieties capable of participating in hydrogen bonding and hydrophobic interactions, suggest that its analogues could be designed to fit into the active site of chitin deacetylase. The triazole ring, in particular, is a versatile scaffold in medicinal chemistry known for its ability to engage in various biological interactions. mdpi.com Future research, including virtual screening and enzymatic assays, is warranted to explore the potential of the this compound scaffold in developing novel chitin deacetylase inhibitors for antifungal therapy.
ADME (Absorption, Distribution, Metabolism, Excretion) Analysis and Drug Likeness
The evaluation of ADME properties and drug-likeness is a critical step in the early stages of drug discovery to assess the pharmacokinetic potential of new chemical entities. mdpi.com In silico ADME predictions for analogues of this compound have been conducted to evaluate their potential as orally bioavailable drug candidates. preprints.orgresearchgate.net
A study on a series of [2-(3-R-1H- dnu.dp.uaresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amines performed an ADME analysis which confirmed their potential for further development. preprints.org Similarly, research on other triazole-containing aniline derivatives has shown that these compounds generally exhibit favorable ADME profiles. researchgate.net These studies often assess parameters based on Lipinski's rule of five, which predicts the oral bioavailability of a compound. The rule states that a drug is more likely to be orally absorbed if it has a molecular weight of ≤500, a logP of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. mdpi.com
In silico analyses of various triazole derivatives have demonstrated good human intestinal absorption (HIA) and adherence to Lipinski's rule. researchgate.netpnrjournal.com For instance, a study on 1,2,3-triazole derivatives of aniline showed that all the synthesized compounds satisfied the drug-likeness rules formulated by Lipinski, Ghose, and Veber, and exhibited favorable absorption parameters. researchgate.net These computational predictions suggest that the this compound scaffold possesses the fundamental physicochemical properties required for a compound to be considered a viable drug candidate, warranting further experimental validation of its pharmacokinetic profile.
Table 3: Predicted ADME Properties of Representative Triazole Derivatives.
| Compound Type | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five |
| 1,2,3-Triazole derivatives of aniline | Generally < 500 | Variable | ≤ 5 | ≤ 10 | Satisfied |
| [2-(3-R-1H- dnu.dp.uaresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amines | Variable | Variable | ≤ 5 | ≤ 10 | Generally Satisfied |
Coordination Chemistry and Materials Science Applications
2-(1H-1,2,4-triazol-5-yl)aniline as a Ligand in Metal Complexes
The bifunctional nature of this compound, possessing both a triazole and an aniline (B41778) moiety, makes it an excellent ligand for coordinating with metal ions. The nitrogen atoms in the triazole ring and the amino group of the aniline provide multiple binding sites, enabling the formation of stable and structurally diverse metal complexes.
Binding Modes and Coordination Geometries
The this compound ligand can adopt various binding modes, acting as a monodentate, bidentate, or bridging ligand. This versatility leads to a wide array of coordination geometries in the resulting metal complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-anions. For instance, in some complexes, the ligand may coordinate to a metal center through one of the nitrogen atoms of the triazole ring. In other cases, it can chelate to a metal ion using both a triazole nitrogen and the amino group from the aniline ring, forming a stable five- or six-membered ring. The ability of the triazole ring to bridge between two metal centers is a key feature in the construction of higher-dimensional structures like coordination polymers.
Interactions with Transition Metal Ions (e.g., Cd(II), Cu(II), Co(II), Ni(II), Mn(II), Zn(II))
The this compound ligand and its derivatives have been shown to form stable complexes with a variety of transition metal ions. The electronic properties and the preferred coordination geometries of the metal ions play a crucial role in determining the final structure of the complex.
| Metal Ion | Typical Coordination Geometry | Reference |
| Cd(II) | Octahedral, Tetrahedral | ekb.egmdpi.com |
| Cu(II) | Square Planar, Octahedral | ekb.egnih.gov |
| Co(II) | Octahedral, Tetrahedral | ekb.egnih.gov |
| Ni(II) | Octahedral, Square Planar | ekb.egnih.gov |
| Mn(II) | Octahedral | mdpi.comnih.gov |
| Zn(II) | Tetrahedral, Octahedral | mdpi.comnih.gov |
Studies have demonstrated that with Cd(II), both tetrahedral and octahedral geometries can be achieved, often influenced by the solvent and counter-ions present. ekb.egmdpi.com Copper(II) complexes frequently exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect. ekb.egnih.gov Cobalt(II) and Nickel(II) can form both high-spin octahedral and low-spin square planar complexes, depending on the ligand field strength. ekb.egnih.gov Manganese(II) typically forms octahedral complexes, while Zinc(II) favors tetrahedral or octahedral coordination. mdpi.comnih.govnih.gov
Supramolecular Assembly and Hydrogen Bonding Networks
Beyond the primary coordination bonds, hydrogen bonding plays a critical role in the supramolecular assembly of complexes involving this compound. The N-H groups of the triazole ring and the aniline moiety are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. These interactions, along with π-π stacking between the aromatic rings, lead to the formation of extended one-, two-, or three-dimensional networks. nih.govnih.gov This self-assembly process is crucial for the development of crystalline materials with specific topologies and functions. The interplay between coordination bonds and hydrogen bonds allows for the fine-tuning of the crystal packing and, consequently, the material's properties. bohrium.comnih.gov
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound and its derivatives to act as bridging ligands is fundamental to the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com By connecting multiple metal centers, these ligands facilitate the construction of extended networks with diverse topologies. The choice of metal ion, the specific functional groups on the ligand, and the synthetic conditions (e.g., solvent, temperature) all influence the final structure and dimensionality of the resulting framework. mdpi.comresearchgate.net For example, hydrothermal or solvothermal synthesis methods are commonly employed to promote the crystallization of these materials. nih.gov The resulting CPs and MOFs can exhibit a range of properties, including porosity, which is of great interest for applications in gas storage and separation. mdpi.comresearchgate.net
Applications in Catalysis
Metal complexes derived from this compound and related triazole-containing ligands have shown promise in the field of catalysis. The metal centers in these complexes can act as active sites for various chemical transformations. For instance, copper(II) complexes with triazole derivatives have been investigated for their catalytic activity in oxidation reactions. The ligand framework can be modified to tune the catalytic performance, for example, by introducing different substituents to alter the electronic properties or steric environment of the metal center. Gold(I) complexes with triazolylidene ligands, a related class of compounds, have also been explored for their catalytic potential in reactions like intramolecular hydroamination. researchgate.net
Potential in Advanced Materials
The unique structural and electronic properties of this compound and its metal complexes make them promising candidates for a variety of advanced materials. The combination of the organic ligand and the metal ion can lead to materials with interesting optical, magnetic, and electronic properties. For example, some coordination polymers based on triazole ligands exhibit luminescence, with potential applications in sensing and light-emitting devices. rsc.org Furthermore, the ability to form robust, porous frameworks makes these materials suitable for applications in gas storage and separation. The versatility of the triazole scaffold allows for the systematic modification of the ligand, providing a pathway to materials with tailored functionalities for specific applications in materials science.
Functional Materials
The integration of this compound into functional materials is an area of growing interest. The 1,2,4-triazole (B32235) scaffold is known for imparting desirable properties to materials. Derivatives of 4H-1,2,4-triazole, a tautomeric form of the triazole ring present in the subject compound, have demonstrated significant utility in materials science, particularly as corrosion inhibitors. mdpi.com The high nitrogen content and the ability of the triazole ring to coordinate with metal surfaces are key to this functionality.
The mechanism often involves the formation of a protective film on the metal surface, where the triazole nitrogen atoms coordinate with the metal, preventing corrosive agents from reaching it. mdpi.com The aniline portion of the molecule can further enhance this effect through its own interactions and by serving as a point of attachment for polymerization or integration into larger material frameworks. The combination of these two functional groups in one molecule makes this compound a promising building block for creating robust and efficient functional materials.
Sensors (e.g., Metallic and Anionic Sensors)
The structure of this compound is inherently suited for applications in chemical sensing. The triazole and aniline moieties contain lone pairs of electrons on their nitrogen atoms, making them excellent ligands for coordinating with metal cations. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
The principle behind its sensing capability lies in the interaction between the analyte (the metal ion or anion) and the molecule's electronic structure. The triazole ring's nitrogen atoms can act as specific binding sites for metal ions. Upon binding, the electronic properties of the molecule are altered, leading to a shift in its absorption or emission spectrum. Similarly, the N-H protons on the triazole ring and the aniline's amino group can act as hydrogen-bond donors, enabling the recognition and sensing of various anions. The versatility of the aniline ring allows for further functionalization to fine-tune the sensor's selectivity and sensitivity towards specific ions.
Optoelectronic Devices
Derivatives of 1,2,4-triazole are recognized for their interesting photophysical properties, making them candidates for use in optoelectronic devices. mdpi.com Compounds with extended π-conjugated systems that include a triazole core often exhibit strong luminescence with high quantum yields. mdpi.com The combination of the phenyl ring from aniline and the triazole ring in this compound creates a π-conjugated system that is fundamental for optoelectronic applications.
This inherent luminescence can be harnessed in devices such as organic light-emitting diodes (OLEDs). Furthermore, the donor-acceptor character that can be established within molecules containing aniline and triazole units is beneficial for applications in dye-sensitized solar cells (DSSCs). Theoretical studies on similar D-π-A (Donor-π-Acceptor) frameworks have shown their potential in solar cell applications. researchgate.net The aniline group can act as an electron donor, the phenyl ring as part of the π-bridge, and the triazole as an acceptor or a linking unit to an acceptor, facilitating the charge separation process that is crucial for photovoltaic energy conversion.
Polymer Science
In the field of polymer science, this compound serves as a valuable monomer for the synthesis of novel functional polymers. The aniline moiety allows for polymerization through methods like chemical or electrochemical oxidative polymerization, similar to the synthesis of polyaniline. urfu.rursc.org The resulting polymer would feature a polyaniline-like backbone with pendant 1,2,4-triazole rings.
These pendant triazole groups can bestow unique properties upon the polymer. They can enhance thermal stability, alter solubility, and provide sites for metal ion coordination, creating polymer-based sensors or catalysts. The synthesis of copolymers using this monomer and other aniline derivatives allows for precise control over the material's properties. urfu.ru For instance, incorporating the triazole unit can improve the processability and functionality of polyaniline, a widely studied conducting polymer. Research on related poly(N-substituted anilines) and poly(1-vinyl-1,2,4-triazole) has demonstrated that such polymers exhibit interesting physicochemical properties, including photoconductivity and the ability to form stable nanocomposites. rsc.orgresearchgate.net
Table of Research Findings on Related Triazole Derivatives
| Compound Type | Application/Finding | Research Focus |
|---|---|---|
| 4H-1,2,4-Triazole Derivatives | High fluorescence quantum yields | Optoelectronics mdpi.com |
| 4H-1,2,4-Triazole Derivatives | Corrosion inhibition | Materials Science mdpi.com |
| Indole (B1671886)/1,2,4-Triazole Hybrids | Tubulin polymerization inhibition | Anticancer Activity mdpi.com |
| Poly(1-vinyl-1,2,4-triazole) | Formation of silver nanocomposites | Polymer Science, Medical Materials researchgate.net |
| Poly[N-(2-chloroprop-2-en-1-yl)aniline]s | Synthesis of functionalized polyindoles | Polymer Science, Photoconductivity rsc.org |
Theoretical and Computational Chemistry
Quantum-Chemical Calculations
Quantum-chemical calculations have been employed to investigate the structural and electronic properties of 2-(1H-1,2,4-triazol-5-yl)aniline. These theoretical methods are essential for assigning the correct structures to newly synthesized derivatives and understanding their underlying chemical nature. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a particularly effective method for studying 1,2,4-triazole (B32235) derivatives. For the analysis of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, calculations are often performed at a high level of theory, such as M06-2X/6–311++G(d,p), to obtain reliable results. researchgate.net This level of theory is used to model various aspects of the molecule, including its tautomeric forms, electronic properties, and potential energy surfaces. researchgate.net The choice of functional and basis set is critical for accurately predicting properties like tautomeric stability and reaction energies. zsmu.edu.ua
Tautomeric Equilibrium Analysis and Stability
The 1,2,4-triazole ring is known for exhibiting prototropic tautomerism, a phenomenon crucial for its chemical reactivity and interaction with biological targets. researchgate.net For this compound, three primary tautomers (A, B, and C) can be considered. Theoretical modeling reveals that Tautomer A is the most prevalent form in both the gas phase and in methanolic solution. researchgate.net The stability of the tautomers is influenced by intramolecular hydrogen bonds. The introduction of substituents on the triazole ring can shift this equilibrium. researchgate.netresearchgate.net For instance, in related 5-substituted 1,2,4-triazoles, the relative stability is strongly affected by intramolecular interactions between the substituent and the electron donor/acceptor centers of the triazole ring. researchgate.net
Table 1: Relative Stability of this compound Tautomers Data derived from theoretical calculations for the parent compound in a study of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines. researchgate.net
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Methanol, kcal/mol) |
|---|---|---|
| Tautomer A (1H) | 0.00 | 0.00 |
| Tautomer B (2H) | 2.12 | 1.95 |
| Tautomer C (4H) | 7.91 | 6.83 |
This interactive table summarizes the calculated relative energies for the different tautomers.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and highlights regions susceptible to electrophilic and nucleophilic attack. For the most stable tautomer of this compound, MEP analysis helps in understanding its intermolecular interaction patterns and reactivity. researchgate.net Generally, in such molecules, negative potential sites are located around electronegative atoms like nitrogen, indicating favorable sites for electrophilic attack, while positive regions are found near hydrogen atoms. thaiscience.infoajchem-a.com
HOMO/LUMO Gap Analysis
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.netscispace.com For the most stable tautomer of this compound, the calculated HOMO-LUMO gap provides insight into its electronic charge transfer characteristics. researchgate.net
Table 2: Frontier Orbital Energies for the Most Stable Tautomer of this compound Data derived from theoretical calculations. researchgate.net
| Orbital | Energy (Gas Phase, eV) | Energy (Methanol, eV) |
|---|---|---|
| HOMO | -6.64 | -6.65 |
| LUMO | -1.16 | -1.25 |
| Energy Gap (ΔE) | 5.48 | 5.40 |
This interactive table displays the calculated HOMO, LUMO, and energy gap values.
NBO Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution across a molecule. The NBO charges on individual atoms of this compound reveal the specific electronic effects of the substituent groups and the nature of the intramolecular interactions. researchgate.net This analysis is particularly useful for understanding the stability of different tautomers and conformers by quantifying the charge transfer between orbitals. For example, the charge distribution helps to explain the formation and strength of intramolecular hydrogen bonds that stabilize certain conformations. researchgate.net
Conformational Analysis
The relative orientation of the aniline (B41778) and triazole rings in this compound is determined by conformational analysis. The most stable conformers are stabilized by intramolecular hydrogen bonds. researchgate.net In the case of the most stable tautomer (Tautomer A), a key hydrogen bond forms between the amino group of the aniline ring and a nitrogen atom of the triazole ring. researchgate.net The planarity and rotational barriers of the molecule are also key aspects investigated through conformational analysis, often using DFT calculations to map the potential energy surface as a function of specific dihedral angles. researchgate.netresearchgate.net
Conclusion and Future Perspectives
Summary of Key Research Findings and Contributions
Research into 2-(1H-1,2,4-triazol-5-yl)aniline has yielded a wealth of knowledge, primarily centered on the synthesis of novel derivatives and the evaluation of their biological potential. The core structure serves as a versatile building block for creating more complex molecules with enhanced activities. nih.gov
Key findings are concentrated in several areas:
Medicinal Chemistry : The 1,2,4-triazole (B32235) nucleus is a cornerstone of many therapeutic agents. nih.govijprajournal.com Derivatives of the title compound have been investigated for a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net For instance, novel derivatives have been described as potent ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), which are crucial in angiogenesis, a key process in tumor growth. nih.gov The development of 2-anilino triazolopyrimidines as tubulin polymerization inhibitors highlights the scaffold's potential in creating potent anticancer agents that target the colchicine (B1669291) binding site. nih.gov
Synthetic Methodologies : Significant effort has been dedicated to developing efficient and regioselective synthetic routes to access this compound and its analogs. Methods such as the hydrazinolysis of N-acylated precursors have been established to produce these anilines with satisfactory yields. nih.gov The versatility of the triazole ring allows for various synthetic modifications, enabling the creation of large libraries of compounds for screening. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies : Research has begun to elucidate the relationship between the structural features of these compounds and their biological activity. For example, modifications on the aniline (B41778) ring or the triazole core can significantly modulate the pharmacological profile. nih.govnih.gov The substitution pattern on the aniline moiety has been shown to influence the anticonvulsant activity of certain derivatives. nih.gov
Below is a table summarizing the researched application areas and key findings for derivatives based on the this compound scaffold.
| Research Area | Key Findings and Contributions | Relevant Compound Type/Derivative | Citation |
|---|---|---|---|
| Anticancer | Inhibition of tubulin polymerization and VEGFR-1/2 receptors. Some derivatives show high potency in cancer cell lines. | 2-Anilino triazolopyrimidines, 1H-1,2,4-triazol-3-yl-anilines | nih.govnih.gov |
| Anticonvulsant | Derivatives show significant anticonvulsant activity, with potency influenced by linker groups between the triazole and other moieties. | 2-(3-(Aminoalkyl)-1H-1,2,4-triazol-5-yl)anilines | nih.gov |
| Antimicrobial | The 1,2,4-triazole core is integral to many antimicrobial agents, and aniline derivatives are explored for new antibacterial and antifungal applications. | General 1,2,4-triazole-aniline hybrids | nih.govresearchgate.net |
| Materials Science | The electron-rich triazole ring allows for coordination with metal ions, suggesting applications in developing metal-organic frameworks (MOFs) and other advanced materials. | Functionalized phenyl-1,2,4-triazoles |
Emerging Trends and Challenges in this compound Research
The field is continuously evolving, with new trends shaping the direction of future research. A significant trend is the application of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores to create hybrid compounds with potentially synergistic or novel activities. nih.gov This approach has been successful in generating potent drug candidates across various therapeutic areas.
However, challenges remain:
Synthetic Selectivity : Achieving regioselectivity during the synthesis and functionalization of the triazole and aniline rings can be complex, often requiring multi-step procedures and careful control of reaction conditions. nih.govresearchgate.net
Drug Resistance : As with many antimicrobial and anticancer agents, the potential for target organisms or cells to develop resistance is a significant hurdle that necessitates the continuous development of novel derivatives with different mechanisms of action. nih.gov
Interdisciplinary Research Opportunities
The unique properties of the this compound scaffold open up numerous avenues for interdisciplinary collaboration.
Medicinal Chemistry and Computational Biology : The synergy between synthetic chemists and computational biologists is crucial. Molecular docking and in silico screening can predict the binding affinities of novel derivatives to biological targets like enzymes and receptors, guiding the rational design of more potent and selective compounds. nih.govrsc.org
Materials Science and Engineering : The ability of the triazole moiety to coordinate with metal ions presents opportunities for collaboration with materials scientists to develop novel polymers, metal-organic frameworks (MOFs), and corrosion inhibitors. researchgate.net These materials could have applications in catalysis, gas storage, or as advanced coatings.
Agrochemical Science : Building on the known use of triazoles in fungicides and herbicides, there is potential for developing new plant protection agents. researchgate.netnih.gov Collaboration with agricultural scientists could lead to the creation of more effective and environmentally benign agrochemicals.
Potential for Translational Research and Industrial Applications
The translational potential of research on this compound and its derivatives is substantial, spanning the pharmaceutical, agrochemical, and materials industries.
Pharmaceutical Industry : The most immediate potential lies in drug discovery and development. The scaffold's proven efficacy against a range of biological targets, including kinases and microbial enzymes, makes it an attractive starting point for developing new therapeutics for cancer, infectious diseases, and neurological disorders. nih.govnih.govnih.gov The inclusion of such compounds in chemical screening libraries underscores their value to pharmaceutical research.
Agrochemical Industry : The development of novel fungicides, herbicides, and plant growth regulators based on this scaffold is a promising area for industrial application. researchgate.net The high reactivity and broad biological activity of aminotriazoles make them suitable candidates for creating next-generation crop protection products.
High-Energy Materials : Certain amino-1,2,4-triazole derivatives are used in the production of explosives, solid propellants, and gas-generating compositions, indicating a potential, albeit specialized, industrial application for related structures. researchgate.net
The continued exploration of this compound will likely uncover further applications, cementing its role as a valuable heterocyclic scaffold in modern science and industry.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-5-yl)aniline, and how can its purity be validated?
Answer: The synthesis of this compound typically involves cyclocondensation reactions between aniline derivatives and triazole precursors. While direct synthetic protocols for this compound are not explicitly detailed in the evidence, analogous methods (e.g., for 4-(1H-tetrazol-1-yl)aniline) suggest using sodium azide with nitroaniline derivatives under catalytic conditions . Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) and elemental analysis are critical for confirming molecular identity and stoichiometry.
Q. How should researchers handle and store this compound to ensure stability?
Answer: The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C to prevent degradation. Safety data for structurally similar compounds highlight risks of skin/eye irritation, necessitating gloves, lab coats, and fume hood use during handling . Prolonged storage should be avoided, as degradation may yield hazardous byproducts .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : H and C NMR can confirm the presence of the aniline NH group and triazole ring protons.
- FT-IR : Identify N-H stretching (3200–3400 cm) and triazole ring vibrations (1500–1600 cm).
- X-ray crystallography : If single crystals are obtainable, SHELX software can refine structural parameters .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does this compound interact with EGFR and RET kinases, and what methodological frameworks support these findings?
Answer: Molecular docking studies using AutoDock Vina revealed that derivatives like 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) bind EGFR and RET with energies of -9.7 and -8.7 kcal/mol, respectively. Key interactions include:
- Hydrogen bonds between the aniline NH and kinase active-site residues.
- π-stacking via the indole and triazole moieties .
Visualization tools (e.g., Discovery Studio) and MD simulations (e.g., GROMACS) are recommended to validate docking poses and stability .
Q. What strategies can resolve discrepancies between computational docking results and experimental binding assays?
Answer:
- Force field calibration : Adjust parameters in docking software (e.g., AutoDock Vina) to better model ligand flexibility or solvent effects.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Conformational sampling : Employ enhanced sampling techniques (e.g., metadynamics) to explore alternative binding modes .
Q. How does structural modification of the triazole-aniline scaffold impact its pharmacokinetic properties?
Answer:
- Lipophilicity : Introducing hydrophobic groups (e.g., indole in compound a5) enhances membrane permeability but may reduce solubility .
- Hydrogen-bond donors/acceptors : Modifying the triazole ring or aniline group alters metabolic stability. Quantitative structure-activity relationship (QSAR) models and in vitro ADMET assays (e.g., Caco-2 permeability) are critical for optimization .
Q. What in silico tools predict the toxicity profile of this compound derivatives?
Answer:
- ProTox-II : Predicts organ toxicity and carcinogenicity.
- ADMETLab 2.0 : Evaluates absorption, distribution, and hepatotoxicity.
- SwissADME : Assesses bioavailability and blood-brain barrier penetration .
Experimental Design Challenges
Q. How can researchers address poor solubility of this compound in biological assays?
Answer:
Q. What controls are essential for ensuring reproducibility in kinase inhibition studies?
Answer:
- Positive controls : Use established inhibitors (e.g., gefitinib for EGFR).
- Negative controls : Include vehicle-only and enzyme-free samples.
- Assay validation : Confirm enzyme activity via fluorogenic substrates (e.g., Z′-LYTE assays) .
Data Interpretation and Validation
Q. How should conflicting SAR data for triazole-aniline derivatives be analyzed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
